molecular formula C11H12N2O B1454146 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1252572-49-8

1-(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B1454146
CAS No.: 1252572-49-8
M. Wt: 188.23 g/mol
InChI Key: RJKUIBLCDHBGSA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is built around a pyrazole ring, a five-membered heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . Pyrazole derivatives are considered pharmacologically important active scaffolds and are found in a wide range of therapeutic agents, including anti-inflammatory, analgesic, anticancer, antibacterial, and antidepressant drugs . The presence of the 4-methoxyphenyl substituent on this core structure is a common feature in many biologically active molecules designed for pharmaceutical research . This specific 1,4-disubstituted pyrazole derivative serves as a key synthetic intermediate or building block for the development of more complex nitrogenous heterocyclic systems . Researchers utilize such compounds to create novel molecular architectures, including those incorporating additional pharmacophores like 1,2,3-triazole and hydrazone moieties, which are investigated for their diverse biological activities . The structural features of this compound make it a valuable precursor in synthesizing potential anti-inflammatory agents, as some closely related 1,3-diaryl pyrazole derivatives have demonstrated increased potency in pharmacological models . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-12-13(8-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKUIBLCDHBGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Methoxyphenylhydrazine with β-Ketoesters or Chalcones

A common approach to synthesize pyrazole derivatives such as this compound involves the condensation of 4-methoxyphenylhydrazine with β-ketoesters or α,β-unsaturated ketones (chalcones). This reaction proceeds via initial formation of hydrazones followed by cyclization and, if necessary, oxidation to yield the aromatic pyrazole ring.

  • Example: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate (a β-ketoester) under reflux in ethanol leads to the formation of pyrazoline intermediates, which upon oxidation yield the desired pyrazole derivative with a methyl substituent at C-4.

  • Catalysis and Conditions: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used as catalysts to improve yields and selectivity in similar pyrazole syntheses.

One-Pot Addition–Cyclocondensation and Oxidative Aromatization

Another efficient method involves one-pot reactions between chalcones and arylhydrazines, followed by in situ oxidation to form tri-substituted pyrazoles.

  • Mechanism: The initial addition of arylhydrazine to the α,β-unsaturated ketone forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole ring without requiring an external oxidizing agent.

  • Yields: This method typically affords good yields (around 80%) and allows for regioselective synthesis of substituted pyrazoles.

Regioselective Alkylation and Oxidation of Pyrazolines

For the preparation of 4-alkyl-substituted pyrazoles, regioselective alkylation of pyrazoline intermediates followed by oxidation is a strategic route.

  • Procedure: Pyrazolines obtained from hydrazine and α,β-ethylenic ketones are treated with lithium diisopropylamide (LDA) to introduce the methyl group at the 4-position, then oxidized to the pyrazole.

  • Yields: This method provides good yields (66–88%) of unsymmetrically substituted pyrazoles.

Use of α-Benzotriazolylenones for Regioselective Pyrazole Synthesis

Katritzky et al. reported a regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to form pyrazoline intermediates, which upon basic treatment yield tetrasubstituted pyrazoles.

  • Advantage: The benzotriazole group acidifies the α-proton, enabling functionalization at the 4-position of the pyrazoline, facilitating access to 4-methyl-substituted pyrazoles.

  • Yields: The final pyrazoles are obtained in 50–94% yields.

Specific Preparation of this compound

While direct literature on the exact compound is limited, the above methods can be adapted using 4-methoxyphenylhydrazine as the arylhydrazine component to introduce the 4-methoxyphenyl group at N-1.

Stepwise Synthesis Example

  • Starting Materials: 4-Methoxyphenylhydrazine and ethyl acetoacetate.

  • Reaction Conditions: Reflux in ethanol at 70–80°C for 5 hours to form pyrazoline intermediate.

  • Oxidation: Use of mild oxidizing agents such as KMnO4 or in situ oxidation to aromatize the pyrazoline to pyrazole.

  • Purification: Standard work-up and purification by recrystallization or chromatography.

This procedure aligns with the synthesis of pyrazole sulfonamide derivatives where substituted phenylhydrazines are reacted with ethyl acetoacetate, followed by Vilsmeier–Haack formylation and oxidation steps.

Data Table: Example Yields and Conditions from Related Pyrazole Syntheses

Step Reagents & Conditions Product Intermediate Yield (%) Notes
1 4-Methoxyphenylhydrazine + ethyl acetoacetate, EtOH, 70–80°C, 5 h Pyrazoline intermediate 75–85 Formation of pyrazoline ring
2 Oxidation with KMnO4, 70–80°C This compound 65–80 Aromatization to pyrazole
3 Optional functionalization (e.g., sulfonamide introduction) Substituted pyrazole derivatives Variable For bioactivity optimization

Research Findings on Preparation and Functionalization

  • The introduction of the 4-methoxyphenyl group at N-1 is typically achieved by employing 4-methoxyphenylhydrazine as a key starting material.

  • The methyl group at C-4 arises from the β-ketoester (ethyl acetoacetate) or α,β-unsaturated ketone precursor.

  • Oxidative aromatization is a critical step to convert pyrazoline intermediates to pyrazole.

  • Catalytic systems such as copper triflate with ionic liquids enhance reaction efficiency and selectivity.

  • The methods allow for further functionalization, for example, sulfonamide moieties, which have been shown to improve biological activity, including herbicidal properties.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: 1-(4-Hydroxyphenyl)-4-methyl-1H-pyrazole.

    Reduction: 1-(4-Methoxyphenyl)-4-methyl-1,2-dihydropyrazole.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
This compound is recognized for its potential in drug development, particularly in creating anti-inflammatory and analgesic agents. The pyrazole ring structure is prevalent in many pharmaceuticals due to its biological activity. Research has shown that derivatives of pyrazoles exhibit significant therapeutic effects, including:

  • Anti-inflammatory : Compounds incorporating the pyrazole structure have been developed to target inflammatory pathways effectively.
  • Analgesic : Studies indicate that certain pyrazole derivatives can provide pain relief comparable to conventional analgesics .
  • Antimicrobial Activity : Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with a 4-methoxyphenyl group have shown enhanced activity against Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

Agrochemical Development
In agricultural chemistry, 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole is being explored as a potential herbicide and pesticide. Its efficacy in protecting crops from pests while promoting yield enhancement is under investigation. The compound's ability to inhibit specific enzymes crucial for plant growth has been highlighted as a mechanism for its herbicidal properties .

Material Science

Advanced Materials Development
The unique properties of this compound make it suitable for applications in material science. Researchers are investigating its use in developing polymers and coatings that offer improved durability and resistance to environmental factors. These materials could find applications in various industries, including construction and automotive .

Biochemical Studies

Enzyme Inhibition and Receptor Binding
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its interaction with biological targets aids researchers in understanding complex biological pathways, which can lead to the discovery of new therapeutic targets .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Development of anti-inflammatory and analgesic agentsSignificant therapeutic effects; antimicrobial activity against pathogens
Agricultural Chemistry Potential herbicide and pesticideEfficacy in crop protection; enzyme inhibition mechanisms identified
Material Science Development of advanced materialsImproved durability and resistance properties being studied
Biochemical Studies Studies on enzyme inhibition and receptor bindingInsights into biological pathways; potential for new therapeutic targets

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazole derivatives, including those with a 4-methoxyphenyl substituent. Results indicated that compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents in clinical settings .

Case Study 2: Agricultural Efficacy

Research focused on the herbicidal properties of this compound demonstrated its effectiveness in inhibiting weed growth while being less toxic to crops compared to traditional herbicides. This highlights its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Features

The substituent positions and functional groups on the pyrazole ring critically influence physicochemical properties and bioactivity. Below is a structural comparison:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole 4-MeOPh (1), Me (4) 188 Methoxy, Methyl
1-(4-Methyl-phenyl-sulfon-yl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-MePh-SO₂ (1), Ph (5) 316.38 Sulfonyl, Dihydro-pyrazole
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole 4-FPh (1), 2-MeOPh (5) 298.29 Fluoro, Methoxy
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole 3-ClPh (1), 4-MeOPh (3) 314.76 Chloro, Methoxy

Key Observations :

  • Electron-Donating vs.
  • Ring Saturation: Dihydro-pyrazoles (e.g., ) exhibit non-planar conformations, which may reduce aromatic interactions compared to fully unsaturated pyrazoles.

Comparison :

  • Microwave Synthesis : highlights microwave-assisted methods for pyrazole carbaldehydes, offering faster reaction times and higher yields compared to conventional heating .
  • Functional Group Compatibility : Sulfonyl and halogenated derivatives (e.g., ) often require protective-group strategies, increasing synthetic complexity.

Key Findings :

  • Antimicrobial vs. Antioxidant : Substituents like triazoles () enhance antimicrobial activity, while chalcone hybrids () prioritize antioxidant effects.

Physicochemical Properties

  • LogP and Solubility : The methoxy group in the target compound increases hydrophilicity (predicted LogP ≈ 2.5) compared to sulfonyl (LogP ≈ 3.8, ) or halogenated derivatives (LogP ≈ 3.2, ).
  • Stability : Methyl groups enhance steric protection against metabolic degradation relative to aldehydes (e.g., ).

Biological Activity

1-(4-Methoxyphenyl)-4-methyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its structural characteristics contribute significantly to its pharmacological profile.

1. Anti-Inflammatory Activity

Research indicates that this compound derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone, which achieved 76% inhibition at 1 µM .

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
This compound859310

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A series of pyrazole derivatives were tested for their cytotoxic effects, revealing significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.08
Another DerivativeA54926

In one study, compounds with a methoxy substitution at the para position on the phenyl ring exhibited enhanced cytotoxicity, indicating the importance of substituents in modulating biological activity .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. One derivative demonstrated significant activity against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 128 µg/mL . This highlights the potential for developing new antimicrobial agents based on pyrazole structures.

Case Study 1: Inhibition of MAO-B

A specific derivative of the compound was evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound exhibited high activity against both MAO-A and MAO-B isoforms, making it a candidate for further research in neuroprotection .

Case Study 2: Anti-Tubercular Properties

Another study focused on the anti-tubercular properties of pyrazole derivatives, where several compounds were screened against Mycobacterium tuberculosis. One derivative showed promising results with an inhibition rate comparable to the standard drug rifampicin .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound acts as a reversible inhibitor for various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation.
  • Cytotoxic Effects : It induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : The compound's ability to scavenge reactive oxygen species contributes to its protective effects against oxidative stress in cells.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-methoxyphenyl)-4-methyl-1H-pyrazole and its derivatives?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Click chemistry has also been utilized, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-pyrazole hybrids, as demonstrated in the synthesis of 4-(4-methoxyphenyl)-1-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential steps (cyclization, formylation, oxidation, and acylation) .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

  • Spectroscopy : IR and NMR are essential for functional group identification and structural confirmation. For example, IR analysis of pyrazole derivatives confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, as seen in studies of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . ORTEP-3 is used for visualizing thermal ellipsoids and molecular packing .
  • Chromatography : HPLC and column chromatography ensure purity, with yields typically ranging from 60% to 70% after optimization .

Q. How are preliminary biological activities (e.g., antimicrobial, antitubulin) assessed for this compound?

In vitro assays are standard. For example:

  • Antimicrobial activity : Compounds are screened against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microdilution methods .
  • Anticancer potential : Sea urchin embryo assays evaluate antimitotic effects by disrupting microtubule dynamics . Cytotoxicity is measured via MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR studies focus on substituent effects:

  • Methoxy group positioning : The 4-methoxyphenyl group enhances electron density, influencing receptor binding (e.g., σ₁ receptor antagonism) .
  • Heterocyclic hybrids : Triazole-pyrazole hybrids (e.g., 21ae ) show improved activity due to increased π-π stacking and hydrogen bonding .
  • Nitro vs. amino groups : Reduction of nitro to amino derivatives (e.g., 1-methyl-4-amino-pyrazole ) alters solubility and target affinity .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding modes. For instance, 1-(4-methoxyphenyl)-N-substituted triazole-4-carboxamide derivatives were docked into tubulin’s colchicine-binding site to explain antitubulin activity .
  • DFT calculations : Optimize geometry and predict spectroscopic properties (e.g., HOMO-LUMO gaps in 5-methyl-1-phenyl-pyrazole-4-carboxylic acid ) .

Q. How can crystallographic data resolve contradictions in spectroscopic or reactivity data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, the crystal structure of (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one confirmed trans-configuration of the enone moiety, resolving ambiguity from NOESY spectra . SHELXL refinement can also correct overinterpretation of electron density maps .

Q. What experimental design considerations are critical for studying substituent effects on pyrazole reactivity?

  • Regioselectivity : Substituents at pyrazole positions 1, 3, and 4 influence reactivity. For example, electron-withdrawing groups (e.g., -NO₂) at position 4 increase electrophilicity for nucleophilic substitution .
  • Solvent effects : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms in substitution reactions, while DMF enhances cyclization yields .
  • Catalyst selection : Cu(I) catalysts accelerate triazole formation in click chemistry, reducing side products .

Q. How can intermolecular interactions in crystal structures inform solubility and formulation strategies?

Analysis of hydrogen bonds (e.g., O-H···N in 5-methyl-1-phenyl-pyrazole-4-carboxylic acid ) and π-stacking (e.g., between aryl rings in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ) predicts solubility. Stronger intermolecular forces correlate with lower solubility, guiding co-crystal or salt formation strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-methoxyphenyl)-4-methyl-1H-pyrazole
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